3-(4-bromobenzyl)-7-(4-methoxyphenyl)thieno[3,2-d]pyrimidin-4(3H)-one
Description
Properties
IUPAC Name |
3-[(4-bromophenyl)methyl]-7-(4-methoxyphenyl)thieno[3,2-d]pyrimidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15BrN2O2S/c1-25-16-8-4-14(5-9-16)17-11-26-19-18(17)22-12-23(20(19)24)10-13-2-6-15(21)7-3-13/h2-9,11-12H,10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SWTGEGHCHAPFBP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CSC3=C2N=CN(C3=O)CC4=CC=C(C=C4)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15BrN2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-bromobenzyl)-7-(4-methoxyphenyl)thieno[3,2-d]pyrimidin-4(3H)-one typically involves multi-step reactions starting from readily available precursors. One common synthetic route involves the following steps:
Formation of the thieno[3,2-d]pyrimidine core: This can be achieved by the cyclization of appropriate thiophene and pyrimidine derivatives under acidic or basic conditions.
Introduction of the 4-bromobenzyl group: This step involves the alkylation of the thieno[3,2-d]pyrimidine core with 4-bromobenzyl halide in the presence of a base such as potassium carbonate.
Introduction of the 4-methoxyphenyl group: This can be accomplished through a Suzuki coupling reaction between the thieno[3,2-d]pyrimidine core and 4-methoxyphenylboronic acid in the presence of a palladium catalyst.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to minimize by-products and waste.
Chemical Reactions Analysis
Types of Reactions
3-(4-bromobenzyl)-7-(4-methoxyphenyl)thieno[3,2-d]pyrimidin-4(3H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to introduce additional functional groups.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to modify the functional groups.
Substitution: The bromine atom in the 4-bromobenzyl group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.
Reduction: Sodium borohydride, lithium aluminum hydride, ethanol.
Substitution: Amines, thiols, potassium carbonate, dimethylformamide.
Major Products Formed
Oxidation: Introduction of hydroxyl or carbonyl groups.
Reduction: Formation of alcohols or amines.
Substitution: Formation of new derivatives with different substituents at the 4-position of the benzyl group.
Scientific Research Applications
3-(4-bromobenzyl)-7-(4-methoxyphenyl)thieno[3,2-d]pyrimidin-4(3H)-one has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an inhibitor of various enzymes and receptors, making it a candidate for drug development.
Biology: It is used in biological assays to study its effects on cellular processes and pathways.
Mechanism of Action
The mechanism of action of 3-(4-bromobenzyl)-7-(4-methoxyphenyl)thieno[3,2-d]pyrimidin-4(3H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity and thereby affecting the associated biological pathway. The exact molecular targets and pathways involved depend on the specific application and context of its use.
Comparison with Similar Compounds
Comparison with Structural Analogues
Substituent Effects on Physicochemical Properties
Key analogues and their properties are summarized below:
Observations :
- Methoxyphenyl groups improve aqueous solubility relative to halogenated or alkylated analogues, as seen in compound 10h (solubility inferred from high melting point >300°C) .
Anticancer Potential
- Thieno[3,2-d]pyrimidin-4(3H)-ones with halogenated aryl groups (e.g., bromo, chloro) exhibit enhanced cytotoxicity due to halogen bonding with target proteins. For example, derivatives with 4-bromophenyl groups showed IC₅₀ values in the low micromolar range against melanoma cells .
- Methoxyphenyl-substituted derivatives (e.g., compound 10h) demonstrated moderate activity in murine B16 melanoma models, with melanin synthesis modulation linked to the azepine fragment in related compounds .
Enzyme Inhibition
- Phosphodiesterase 7 (PDE7) Inhibition: Thieno[3,2-d]pyrimidin-4(3H)-ones with bulky substituents (e.g., cyclopentylamino) achieved nanomolar potency, suggesting that the 4-bromobenzyl group in the target compound could similarly enhance binding affinity .
- EGFR Kinase Inhibition : Derivatives with electron-withdrawing groups (e.g., bromo) showed improved inhibitory activity compared to methoxy-substituted analogues, highlighting the importance of electronic effects .
Biological Activity
3-(4-bromobenzyl)-7-(4-methoxyphenyl)thieno[3,2-d]pyrimidin-4(3H)-one is a complex organic compound that belongs to the thieno[3,2-d]pyrimidine class. This compound features a unique molecular structure characterized by a thieno ring fused to a pyrimidine core, which is significant for its potential biological activities. While specific research on this compound is limited, its structural analogs have been associated with various biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.
Chemical Structure and Properties
The molecular formula of this compound is CHBrNOS, with a molecular weight of 427.3 g/mol. The presence of bromine and methoxy groups in the structure may influence its pharmacological properties and biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | CHBrNOS |
| Molecular Weight | 427.3 g/mol |
| Structure | Structure |
Biological Activity Overview
Research on the biological activity of this compound indicates potential in several therapeutic areas:
- Anticancer Activity : Compounds within the thieno[3,2-d]pyrimidine class have shown promise in cancer treatment. Specifically, studies suggest that related compounds can inhibit topoisomerases I and II, which are crucial enzymes for DNA replication and repair in cancer cells. For instance, a structurally similar compound demonstrated effective cytotoxicity against MCF-7 breast cancer cells through mechanisms involving autophagy and apoptosis induction .
- Antimicrobial Activity : The thieno[3,2-d]pyrimidine derivatives are known for their antimicrobial properties. The presence of specific substituents may enhance the activity against various pathogens, including bacteria and fungi. Research indicates that modifications in the aromatic rings can significantly affect these properties .
- Anti-inflammatory Effects : Preliminary studies suggest that this compound may exhibit selective inhibition of cyclooxygenase-2 (COX-2), an enzyme involved in inflammation pathways. This selectivity could make it a candidate for developing anti-inflammatory therapies .
The precise mechanism of action for this compound remains to be fully elucidated; however, insights can be drawn from related compounds:
- Topoisomerase Inhibition : Similar compounds have been identified as dual inhibitors of topoisomerases I and II, leading to DNA damage in cancer cells and subsequent cell death .
- Cytotoxicity Induction : Evidence from cell studies shows that these compounds can induce apoptosis through pathways involving caspase activation and oxidative stress reduction .
Case Studies
Several studies highlight the biological activities of thieno[3,2-d]pyrimidine derivatives:
- Study on Anticancer Properties : A recent study demonstrated that a derivative with similar structural features induced G2/M phase cell cycle arrest in MCF-7 cells while also reducing colony formation capabilities . This suggests a strong potential for anticancer applications.
- Antimicrobial Evaluation : Another investigation focused on the antimicrobial efficacy of related compounds against Mycobacterium tuberculosis. The compounds were shown to disrupt energy metabolism within bacterial cells by inhibiting cytochrome bd oxidase .
Q & A
Q. Table 1: Comparative Biological Activity of Thienopyrimidinone Derivatives
Q. Table 2: Key Spectroscopic Data
| Technique | Key Peaks/Signals | Interpretation |
|---|---|---|
| ¹H-NMR (DMSO-d₆) | δ 3.82 (s, 3H, –OCH₃), δ 7.78 (d, J=8.8 Hz, 2H, Ar–H) | Confirms para-substituted methoxyphenyl |
| IR | 1687 cm⁻¹ (C=O, pyrimidinone) | Validates core structure |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
